3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Overview
Description
“3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a chemical compound with the molecular formula C24H25N5O2S and a molecular weight of 447.55 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group attached to a methoxy group and an imidazo[2,1-b]thiazol group, which is further attached to a phenyl group via a nitrogen atom . The imidazo[2,1-b]thiazol group is also attached to a piperazine ring .Scientific Research Applications
Antifungal and Antimicrobial Properties
Compounds containing imidazo[2,1-b]thiazole scaffolds, similar to the queried chemical, have demonstrated significant antimicrobial properties. For example, compounds with the imidazo[2,1-b]thiazole structure have been synthesized and tested for cytotoxicity against human cancer cell lines, displaying potential as inhibitors against specific cell lines (Ding et al., 2012). Similarly, derivatives of imidazo[2,1-b]thiazole have been explored for their antimycobacterial properties, with certain derivatives showing significant activity against Mycobacterium tuberculosis (Chitti et al., 2022).
Immunological Effects
Research has shown that imidazo[2,1-b]thiazoles can affect the modulation of human T lymphocyte expression. Specific structural parameters, such as the presence of an aryl moiety, have been identified as influential in this activity (Harraga et al., 1994).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them valuable targets for therapeutic interventions .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the compound .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may impact multiple biochemical pathways . The downstream effects of these pathways would depend on the specific activities affected .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
3-methoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-31-19-6-4-5-17(13-19)23(30)26-21-8-3-2-7-20(21)22-15-29-18(16-32-24(29)27-22)14-28-11-9-25-10-12-28/h2-8,13,15-16,25H,9-12,14H2,1H3,(H,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNUSBGUIMZVRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CN4C(=CSC4=N3)CN5CCNCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649412 | |
Record name | 3-Methoxy-N-(2-{3-[(piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
925437-59-8 | |
Record name | 3-Methoxy-N-(2-{3-[(piperazin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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